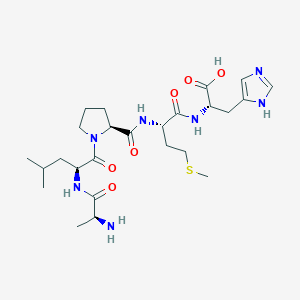
H-Ala-Leu-Pro-Met-His-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-Leu-Pro-Met-His-OH is a peptide composed of the amino acids alanine, leucine, proline, methionine, and histidine. Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular peptide sequence is known for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Leu-Pro-Met-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and fully deprotected.
Common reagents used in SPPS include:
Fmoc (9-fluorenylmethyloxycarbonyl): for N-terminal protection.
TFA (trifluoroacetic acid): for deprotection and cleavage.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Leu-Pro-Met-His-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) for methionine oxidation.
Reducing agents: Dithiothreitol (DTT) for disulfide bond reduction.
Substitution reagents: N-hydroxysuccinimide (NHS) esters for amino group modifications.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with substituted amino acid residues.
Scientific Research Applications
H-Ala-Leu-Pro-Met-His-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Ala-Leu-Pro-Met-His-OH involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like angiotensin-converting enzyme (ACE), leading to antihypertensive effects. The peptide can also interact with cell surface receptors, modulating cellular responses and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Leu-Pro-Met-His-Ile-Arg-OH: A similar peptide with an additional isoleucine and arginine residue.
H-Ala-Leu-Pro-Met-His-Ile-OH: A peptide with an additional isoleucine residue.
Uniqueness
H-Ala-Leu-Pro-Met-His-OH is unique due to its specific sequence, which imparts distinct biological activities and properties. Its combination of hydrophobic (leucine, methionine) and hydrophilic (histidine) residues allows it to interact with various molecular targets, making it a versatile tool in research .
Properties
CAS No. |
252551-64-7 |
|---|---|
Molecular Formula |
C25H41N7O6S |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C25H41N7O6S/c1-14(2)10-18(30-21(33)15(3)26)24(36)32-8-5-6-20(32)23(35)29-17(7-9-39-4)22(34)31-19(25(37)38)11-16-12-27-13-28-16/h12-15,17-20H,5-11,26H2,1-4H3,(H,27,28)(H,29,35)(H,30,33)(H,31,34)(H,37,38)/t15-,17-,18-,19-,20-/m0/s1 |
InChI Key |
MEEIVQHFHHPEJB-JBDAPHQKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


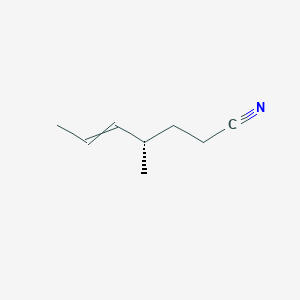

![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
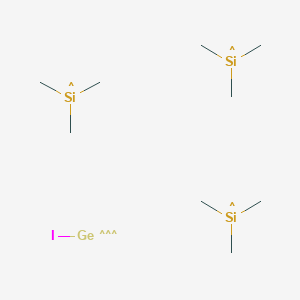
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
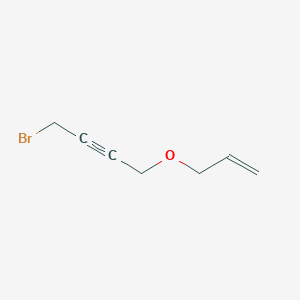
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
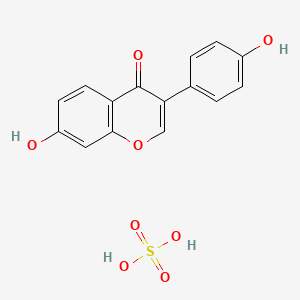
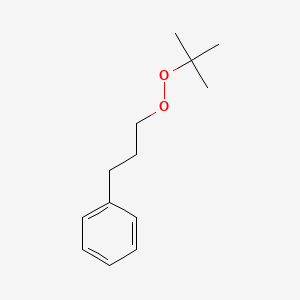
![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
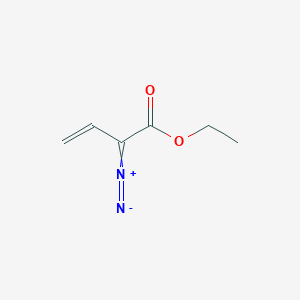
![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
